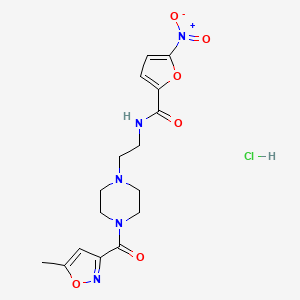![molecular formula C23H27N3O3 B2971579 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one CAS No. 1252819-22-9](/img/structure/B2971579.png)
1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, also known as MPMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder and is commonly used in scientific research for its pharmacological properties.
Applications De Recherche Scientifique
Synthesis and Pharmacological Potential
The compound , 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one, represents a class of substances with significant pharmacological potential due to their structural characteristics. Research has focused on the synthesis and evaluation of derivatives of this compound for various therapeutic applications.
Antiarrhythmic and Antihypertensive Effects : Studies have shown that derivatives of 1-substituted pyrrolidin-2-one and pyrrolidine with adrenolytic activity exhibit strong antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, which depend on the presence of the 1-phenylpiperazine moiety with methoxy- or chloro- substituents. This suggests a potential for developing novel cardiovascular drugs from this class of compounds (Malawska et al., 2002).
Dopamine Receptor Partial Agonists : Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into 1,4-disubstituted aromatic piperazines, which include derivatives of the discussed compound, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds show a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating potential as novel therapeutics for conditions such as schizophrenia (Möller et al., 2017).
Antiviral Activity : The compound's structural motif has been explored in the context of HIV-1 reverse transcriptase inhibitors. Substituting the aryl moiety with various substituted indoles led to compounds with significantly enhanced potency against HIV-1, highlighting the potential for designing effective antiviral agents (Romero et al., 1994).
Structural and Chemical Insights
The detailed study of compounds related to 1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one provides valuable insights into their structural and electronic properties. Such research underpins the development of new drugs by elucidating the relationship between molecular structure and biological activity.
- Crystal Structure Analysis : The crystal structures of anticonvulsant compounds related to the discussed compound have been solved, revealing insights into the orientation of substituent groups and the electronic distribution within the molecule. These findings are crucial for understanding the compounds' pharmacological properties and for guiding the design of new therapeutics (Georges et al., 1989).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-17-5-3-4-6-21(17)24-11-13-25(14-12-24)23(28)18-15-22(27)26(16-18)19-7-9-20(29-2)10-8-19/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIDLDUTVIYZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

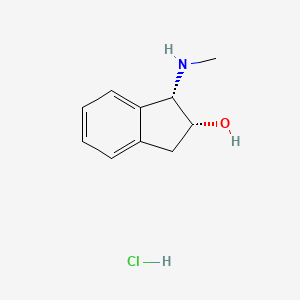
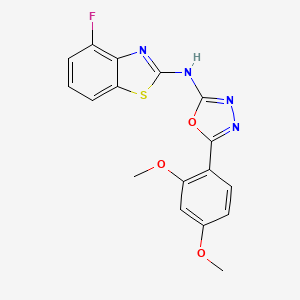
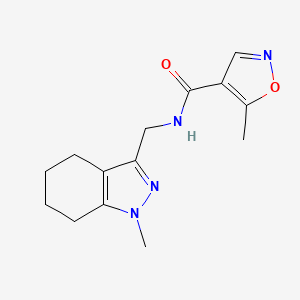


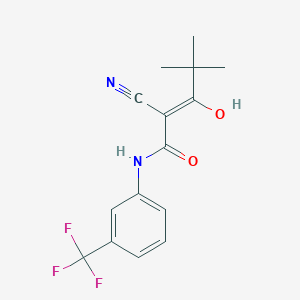
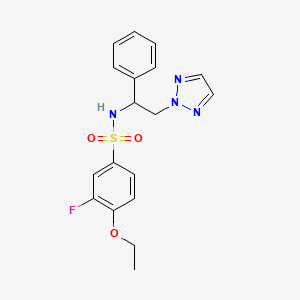
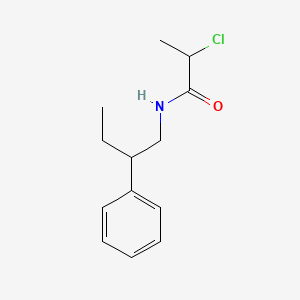
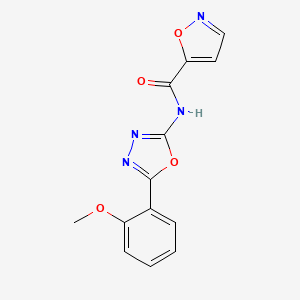
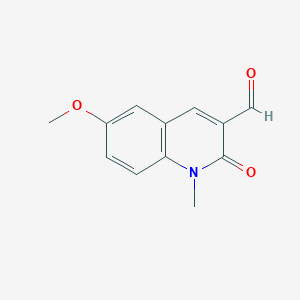
![9-(4-chlorophenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971516.png)

![2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2971518.png)
